2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the difluorophenyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. Specific details on the synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H15F2NO4 |
---|---|
Molecular Weight |
287.26 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H15F2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)7-4-8(14)6-9(15)5-7/h4-6,10H,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
RIPQDNQFPMQZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
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